2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzaldehyde moiety, a bromoanilino group, and a triazinyl hydrazone linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. The starting material, 2,4-dihydroxybenzaldehyde, is first reacted with 4-bromoaniline under specific conditions to form an intermediate product. This intermediate is then further reacted with 3,5-dimethyl-1H-pyrazole and 1,3,5-triazine derivatives to yield the final hydrazone compound. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Condensation: The hydrazone linkage allows for condensation reactions with various carbonyl compounds, forming new hydrazone derivatives.
Scientific Research Applications
2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activity, including antimicrobial and antioxidant properties, making it a candidate for further biological studies.
Medicine: Due to its unique structure, it is being investigated for potential therapeutic applications, such as anticancer and antiviral agents.
Industry: The compound can be used in the development of new materials, dyes, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the hydrazone linkage allows for the formation of stable complexes with metal ions, which can further modulate its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone can be compared with other similar compounds, such as:
2,4-dihydroxybenzaldehyde:
4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine: A related compound with similar structural features but without the hydrazone linkage, resulting in different chemical and biological properties.
Hydrazone derivatives: A broad class of compounds with diverse structures and applications, sharing the hydrazone functional group but differing in other substituents and overall reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C21H19BrN8O2 |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-bromoanilino)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H19BrN8O2/c1-12-9-13(2)30(29-12)21-26-19(24-16-6-4-15(22)5-7-16)25-20(27-21)28-23-11-14-3-8-17(31)10-18(14)32/h3-11,31-32H,1-2H3,(H2,24,25,26,27,28)/b23-11+ |
InChI Key |
ICPDPDACEWNLEU-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C=C(C=C3)O)O)NC4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C=C(C=C3)O)O)NC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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